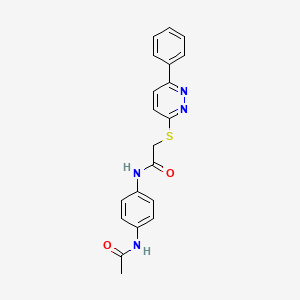
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic rings and functional groups, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key Structural Features:
- Acetamide Group: Enhances solubility and may influence receptor binding.
- Pyridazine Ring: Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.
- Thioether Linkage: Potentially increases lipophilicity, affecting absorption and distribution.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and survival.
- DNA/RNA Interaction: Potential binding to nucleic acids may affect gene expression and replication processes.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, thioquinazoline derivatives demonstrated significant inhibitory effects against SARS-CoV-2 with IC50 values ranging from 21.4 to 126.7 µM . This suggests that similar thio-containing compounds could exhibit antiviral activity.
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. For example, hybrids containing thioamide moieties have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . The dual inhibition of topoisomerase II and EGFR by related compounds indicates a multifaceted approach to cancer treatment.
Case Studies
-
In Vitro Evaluation Against Viral Infections:
- A study evaluated the antiviral activity of various thio-containing compounds against Vero-E6 cells infected with NRC-03-nhCoV. The selectivity indices (SI) were calculated based on CC50 (cytotoxic concentration) and IC50 (effective concentration), revealing that compounds with similar structures to this compound displayed moderate to potent antiviral activity .
- Cytotoxicity Assessments:
Comparative Analysis
| Compound Name | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 21.4 | 186.4 | 8.69 |
| Compound B | 38.45 | 200 | 5.20 |
| This compound | TBD | TBD | TBD |
Note: Values are indicative based on related studies; specific values for the compound are yet to be established.
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-27-20-12-11-18(23-24-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGZSTUZFODBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














